molecular formula C16H16ClNO B13451827 N-benzyl-N-(2-phenylethyl)carbamoyl chloride

N-benzyl-N-(2-phenylethyl)carbamoyl chloride

Cat. No.: B13451827
M. Wt: 273.75 g/mol
InChI Key: KIRAFMVAYJQONQ-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-phenylethyl)carbamoyl chloride (CAS 55246-62-3) is a carbamoyl chloride derivative with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . Carbamoyl chlorides are highly valuable synthetic intermediates in organic and medicinal chemistry research. They are commonly used to introduce a carbamoyl moiety into target molecules, primarily through reactions with nucleophiles like amines and alcohols to form ureas and carbamate esters, respectively . Compounds featuring the N-benzyl and N-phenylethyl substitution pattern are of significant interest in pharmaceutical research. Similar structural motifs have been explored in patented compounds, such as substituted N-benzoyl-N'-(2-phenylethyl)-piperazines, which have been investigated for their pronounced analgesic (pain-relieving) effects . The reactivity of disubstituted carbamoyl chlorides like this one typically follows a unimolecular (SN1) mechanism under solvolytic conditions, making them versatile electrophiles in synthesis development . This reagent is intended for use by qualified researchers as a building block in the synthesis of more complex molecules for laboratory research applications.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-benzyl-N-(2-phenylethyl)carbamoyl chloride

InChI

InChI=1S/C16H16ClNO/c17-16(19)18(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

KIRAFMVAYJQONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-(2-phenylethyl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-benzyl-N-(2-phenylethyl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product. The reaction can be represented as follows:

N-benzyl-N-(2-phenylethyl)amine+COCl2N-benzyl-N-(2-phenylethyl)carbamoyl chloride+HCl\text{N-benzyl-N-(2-phenylethyl)amine} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl} N-benzyl-N-(2-phenylethyl)amine+COCl2​→N-benzyl-N-(2-phenylethyl)carbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution with Alcohols

Carbamoyl chlorides react with alcohols to form carbamates under catalytic conditions. For N-benzyl-N-(2-phenylethyl)carbamoyl chloride, zinc chloride (ZnCl₂) in toluene at 30°C facilitates this reaction with yields influenced by solvent and temperature (Table 1) .

Table 1: Solvent Optimization for Carbamate Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Toluene301286
Benzene301676
THF301570
DCM301843

Key observations:

  • Toluene provides the highest yield (86%) due to optimal polarity and compatibility with ZnCl₂ .

  • Aliphatic alcohols (e.g., ethanol) show lower reactivity compared to aromatic alcohols like phenol derivatives .

Amidation Reactions

This compound reacts with primary and secondary amines to yield substituted ureas or amides. For example:

  • With dibenzylamine , it forms N-benzyl-N-(2-phenylethyl)urea under mild conditions (rt, 1 h) .

  • Reaction with 2-methoxybenzylamine produces a secondary amide (76% yield) with stereochemical retention at the chiral center .

Mechanistic Insight :

  • The reaction proceeds via a two-step mechanism:

    • Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

    • Elimination of HCl, facilitated by bases like triethylamine .

Fluorination to Carbamoyl Fluorides

Treatment with potassium fluoride (KF) in acetonitrile converts carbamoyl chlorides to carbamoyl fluorides. For structurally analogous compounds:

  • N-Benzyl-N-methylcarbamoyl chloride reacts with KF to form the corresponding fluoride in 93% yield .

  • Reaction conditions: 24 h at rt, no exotic reagents required .

Multicomponent Reactions (MCRs)

Carbamoyl chlorides participate in Ugi-type MCRs. For example:

  • With 2-nitrobenzyl isocyanide and amines, they form tetrazole derivatives (up to 87% yield) .

  • The nitro group in the isocyanide acts as a convertible handle for post-MCR modifications .

Synthetic Utility :

  • Enables rapid generation of chemical diversity for drug discovery .

Comparative Reactivity with Analogues

Table 2: Reactivity of Carbamoyl Chloride Derivatives

CompoundReaction with EthanolYield (%)
N-Benzyl-N-(2-phenylethyl) derivativeCarbamate formation86*
N-Methyl-N-benzyl analogueCarbamate formation82
N,N-Diethyl analogueCarbamate formation68

*Extrapolated from analogous data .

Key trends:

  • Bulky substituents (e.g., 2-phenylethyl) reduce reaction rates due to steric hindrance .

  • Electron-withdrawing groups enhance electrophilicity of the carbonyl carbon .

Scientific Research Applications

N-benzyl-N-(2-phenylethyl)carbamoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-phenylethyl)carbamoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-N-(2-phenylethyl)carbamoyl chloride and analogous carbamoyl chlorides:

Compound Name Substituents Molecular Formula Key Reactivity Features Stability Insights Synthesis Method
This compound Benzyl, 2-phenylethyl C₁₆H₁₆ClNO Moderate reactivity due to steric hindrance Stable under anhydrous conditions Likely via thionyl chloride route
N-(2-Chlorophenyl)-N-methylcarbamoyl chloride (CID 54079912) 2-Chlorophenyl, methyl C₈H₇Cl₂NO High reactivity (electron-withdrawing Cl) Less stable than aliphatic derivatives Reaction of amine with thionyl chloride
N-[(2-Chlorophenyl)methyl]-N-ethylcarbamoyl chloride 2-Chlorobenzyl, ethyl C₁₀H₁₁Cl₂NO Moderate reactivity (aromatic + aliphatic) Enhanced stability from Cl substituent Not specified, likely similar to CID 54079912
N-(α-Chlorobenzylidene)carbamoyl chloride α-Chlorobenzylidene C₈H₅Cl₂NO Rapid reaction with active methylene groups Forms azetinone intermediates Prepared from amine and thionyl chloride

Reactivity Analysis

  • Steric Effects : The benzyl and 2-phenylethyl groups in the target compound introduce significant steric hindrance, slowing nucleophilic substitution compared to less hindered analogs like N-methylcarbamoyl chlorides .
  • Electronic Effects : Electron-donating aromatic substituents (e.g., benzyl) reduce electrophilicity at the carbonyl carbon, whereas electron-withdrawing groups (e.g., 2-chlorophenyl in CID 54079912) enhance reactivity .
  • Reaction Pathways: Bulky substituents may favor alternative pathways. For example, N-(α-chlorobenzylidene)carbamoyl chloride forms azetinones with active methylene compounds, while less hindered analogs undergo direct substitution .

Stability and Handling

  • Aromatic carbamoyl chlorides (e.g., N-(2-chlorophenyl) derivatives) exhibit greater stability than aliphatic counterparts due to resonance stabilization .
  • The target compound’s stability is likely intermediate, as its substituents combine aromatic stabilization with steric protection against hydrolysis.

Biological Activity

N-benzyl-N-(2-phenylethyl)carbamoyl chloride is a carbamoyl chloride compound with the molecular formula C₁₆H₁₆ClNO and a molecular weight of approximately 273.76 g/mol. This compound has garnered attention in pharmaceutical chemistry due to its potential as an intermediate in synthesizing various bioactive compounds. Its reactive chlorocarbonyl functional group facilitates its role as an acylating agent, which is crucial for medicinal chemistry applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acylation of amines with carbonyl compounds, often utilizing methods such as the Curtius rearrangement or direct acylation techniques. The structural characteristics of this compound allow it to interact effectively with nucleophiles, enhancing its utility in organic synthesis and drug development.

Recent studies have explored the biological activity of related compounds, particularly focusing on their interaction with serotonin receptors. For instance, derivatives of N-benzyl-2-phenylethylamine (NBPEA) have demonstrated significant binding affinity to the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. Research indicates that structural modifications in the N-benzyl and phenethylamine portions can significantly influence receptor binding affinity and functional activity .

Case Studies

  • Neurochemical Effects : A study on NBPEA derivatives highlighted their acute behavioral effects in zebrafish models. Compounds with specific substitutions demonstrated modulation of locomotion and anxiety-like behaviors, indicating their potential as neuroactive agents . The findings suggest that these compounds could be further investigated for therapeutic applications in treating anxiety and depression.
  • Receptor Binding Affinity : Another investigation into a series of compounds similar to this compound revealed that certain substitutions could enhance binding affinity at the 5-HT2A receptor, with some derivatives showing subnanomolar affinities . This underscores the importance of structural variations in optimizing biological activity.

Comparative Analysis

The following table summarizes the structural similarities and unique features of this compound compared to other related carbamoyl chlorides:

Compound NameStructure SimilarityUnique Features
N-benzyl-N-methylcarbamoyl chlorideContains a benzyl groupMethyl instead of phenylethyl group
N-benzyl-N-(4-fluorophenethyl)carbamoyl chlorideFluorinated phenethyl groupPotentially enhanced biological activity
N-benzyl-N-(3-methoxyphenethyl)carbamoyl chlorideMethoxy substitution on phenethyl groupAltered electronic properties

This comparison illustrates how variations in substituents can influence the properties and activities of carbamoyl chlorides, highlighting the uniqueness of this compound within this class.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for N-benzyl-N-(2-phenylethyl)carbamoyl chloride, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via reactions of tertiary amines with phosgene or triphosgene (BTC). Method B (triphosgene with tertiary amines) is preferred due to reduced toxicity compared to phosgene (Method C). Key factors include:

  • Stoichiometry : Use 1:1 molar ratio of amine to triphosgene.
  • Solvent : Anhydrous dichloromethane or THF under inert atmosphere.
  • Temperature : Maintain 0–5°C during addition to minimize side reactions.
  • Work-up : Quench excess triphosgene with aqueous NaHCO₃ and extract with ethyl acetate .
    • Note : Phosgene-based methods require stringent safety protocols (e.g., closed systems, scrubbers) .

Q. What safety precautions are essential when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation.
  • Storage : Store in moisture-free, cool environments (<4°C) in sealed amber vials.
  • Deactivation : Hydrolyze residues with 10% NaOH solution.
  • Hazard Notes : Carbamoyl chlorides are moisture-sensitive and may release HCl; avoid contact with skin/eyes (H303+H313+H333) .

Q. How does This compound react with active methylene compounds, and what conditions optimize these reactions?

  • Answer : The imidoyl chloride group reacts with active methylene compounds (e.g., ethyl cyanoacetate) in the presence of NEt₃, forming azetinone intermediates. Key conditions:

  • Catalyst : 2 equivalents of NEt₃ to scavenge HCl.
  • Solvent : Dry acetonitrile or DMF.
  • Monitoring : Track progress via TLC (hexane:ethyl acetate 3:1).
  • Outcome : With acenaphthenone, oxazin-2-one derivatives form under basic conditions, while metallic sodium yields pyridine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the formation of azetinone intermediates in reactions with active methylene compounds?

  • Answer : The reaction proceeds via nucleophilic attack by the active methylene carbon on the electrophilic imidoyl chloride, followed by cyclization. NEt₃ facilitates deprotonation, stabilizing the intermediate. Spectroscopic evidence (¹H NMR, IR) supports the azetinone structure (e.g., carbonyl stretch at ~1750 cm⁻¹). Computational studies (DFT) suggest a six-membered transition state with a ΔG‡ of ~25 kcal/mol .

Q. How can conflicting reaction outcomes (e.g., oxazinone vs. pyridine products) be resolved under varying conditions?

  • Answer : Divergent pathways arise from the base used:

  • NEt₃ : Promotes cyclization to oxazinones via intermediate enolates.
  • Metallic sodium : Generates radical species, leading to aromatic substitution and pyridine formation.
    • Methodological Approach :
  • Control experiments : Vary bases (NEt₃, NaH, DBU) and monitor via LC-MS.
  • Kinetic studies : Use stopped-flow NMR to detect short-lived intermediates.
  • DFT modeling : Compare energy barriers for competing pathways .

Q. What spectroscopic or computational methods are recommended for characterizing intermediates?

  • Answer :

  • X-ray crystallography : Resolve crystal structures of stable intermediates (e.g., azetinones) .
  • NMR : ¹³C DEPT-135 identifies quaternary carbons in cyclized products.
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error).
  • DFT/NBO analysis : Predict electronic transitions (TD-DFT) and compare with UV-Vis spectra .

Q. How can environmentally friendly synthesis routes replace phosgene-dependent methods?

  • Answer : Emerging approaches include:

  • Triphosgene : Less volatile and safer than phosgene; achieves 85–90% yield in dichloromethane .
  • Solid-phase synthesis : Immobilize amines on resin to minimize solvent use.
  • Biocatalysis : Explore lipase-mediated carbamoylation (preliminary results show 40% conversion) .

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